molecular formula C12H10N2O3 B8575228 3-[4-(Methyloxy)-3-nitrophenyl]pyridine

3-[4-(Methyloxy)-3-nitrophenyl]pyridine

Cat. No.: B8575228
M. Wt: 230.22 g/mol
InChI Key: BRFJEYNZENTOPT-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are integral to numerous natural products, pharmaceuticals, and functional materials. The chemistry of substituted pyridines is rich and varied, largely dictated by the electronic properties and position of the substituents on the ring. The pyridine ring is electron-deficient compared to benzene, which influences its reactivity. It typically undergoes electrophilic substitution at the 3-position under harsh conditions, while nucleophilic substitution is favored at the 2- and 4-positions.

The compound 3-[4-(Methyloxy)-3-nitrophenyl]pyridine is a biaryl system, where a substituted nitrophenyl ring is attached to the 3-position of a pyridine ring. This substitution pattern is commonly achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds between aromatic rings. claremont.eduresearchgate.netcdnsciencepub.com The synthesis strategy often involves coupling a pyridine-3-boronic acid derivative with a substituted halo-nitrobenzene or vice-versa. The presence of both a pyridine and a substituted phenyl ring makes it a hetero-biaryl compound with distinct chemical properties derived from both moieties.

Significance of the this compound Structural Motif in Organic Synthesis and Material Science Precursors

The structural arrangement of this compound is of considerable interest due to the combination of its constituent functional groups, which creates a classic donor-π-acceptor (D-π-A) system. nih.govresearchgate.net In this motif:

The methyloxy (methoxy) group acts as an electron-donating group (D).

The phenyl and pyridine rings form the conjugated π-system (π-linker).

The nitro group serves as a strong electron-acceptor (A).

This electronic push-pull mechanism across the conjugated system can lead to significant intramolecular charge transfer (ICT), which is the foundation for many interesting optical and electronic properties. nih.gov

In Organic Synthesis: The nitro group is a versatile functional group. It can be readily reduced to an amino group, providing a synthetic handle for further elaboration. This makes the compound a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and ligands for coordination chemistry.

In Material Science: D-π-A molecules are cornerstone materials for applications in optoelectronics. nih.gov The significant dipole moment change upon photoexcitation in these systems leads to large second-order hyperpolarizability (β), a key requirement for nonlinear optical (NLO) materials. nih.govnih.gov NLO materials are crucial for technologies like optical data storage, telecommunications, and optical switching. nih.govnih.gov The pyridine component can also be used to tune the material's properties through protonation, alkylation, or coordination to metal centers. ubc.ca

Overview of Current Academic Research Trends Related to Nitroaromatic and Pyridine Scaffolds

Current research involving pyridine and nitroaromatic scaffolds is highly active and spans multiple disciplines. Key trends include:

Development of Novel Synthetic Methodologies: There is a continuous drive to create more efficient, sustainable, and selective methods for synthesizing substituted pyridines and nitroaromatics. This includes the use of palladium-catalyzed cross-coupling reactions in environmentally benign solvents like water and the development of ligand-free protocols. dntb.gov.ua

Functional Dyes and Sensors: Molecules combining these scaffolds are extensively explored as fluorescent probes and sensors. mdpi.com Their photophysical properties, such as absorption and emission wavelengths, can be sensitive to the local environment (solvatochromism) or the presence of specific analytes, making them useful for chemical sensing applications. ubc.camdpi.com

Nonlinear Optical (NLO) Materials: The design and synthesis of new organic chromophores with high NLO activity is a major research focus. nih.gov Studies often involve computational (DFT) and experimental methods to understand the structure-property relationships and optimize the hyperpolarizability of D-π-A systems containing nitro- and pyridine-based moieties. researchgate.net

Organic Electronics: Pyridine-containing polymers and small molecules are investigated for their electron-transporting capabilities in devices like Organic Light-Emitting Diodes (OLEDs). nih.govst-andrews.ac.uk The electron-deficient nature of the pyridine ring makes it a suitable acceptor component in materials designed for electronic applications.

Medicinal Chemistry: Heterocycles containing nitrophenyl groups are synthesized and evaluated for a range of biological activities. nih.govacs.org While the nitro group itself can be associated with toxicity, it often serves as a key pharmacophore or a precursor to an amino group in the development of new therapeutic agents.

Research Objectives and Scope for this compound Studies

Based on the significance of its structural motif, future research on this compound would likely encompass several key objectives. The scope would be to fully characterize the compound and explore its potential as a functional molecule.

Key Research Objectives:

Synthetic Optimization: To develop a high-yield, scalable, and cost-effective synthesis route, likely employing a Suzuki or similar cross-coupling reaction. The investigation would compare different catalysts, bases, and reaction conditions to optimize the process.

Photophysical Characterization: To thoroughly investigate the linear and nonlinear optical properties. This would involve measuring absorption (UV-Vis) and emission (fluorescence) spectra in various solvents to assess solvatochromic effects and determine the fluorescence quantum yield. mdpi.comnih.gov

Nonlinear Optical (NLO) Property Evaluation: To quantify the second-order hyperpolarizability (β) using techniques such as Hyper-Rayleigh Scattering (HRS) to assess its potential for NLO applications. nih.gov

Electrochemical Analysis: To determine the HOMO/LUMO energy levels through techniques like cyclic voltammetry. These parameters are crucial for understanding the intramolecular charge transfer characteristics and for designing applications in organic electronics.

Derivatization and Structure-Property Relationship Studies: To synthesize a series of analogues by modifying the donor, acceptor, or π-linker to establish clear structure-property relationships. This would provide insights into how molecular changes affect the optical and electronic properties.

The following table outlines a hypothetical comparison of synthetic approaches that could be explored as part of these research objectives.

Synthetic StrategyKey ReagentsPotential AdvantagesPotential Challenges
Suzuki-Miyaura Coupling3-Bromopyridine, 4-Methoxy-3-nitrophenylboronic acid, Pd CatalystHigh functional group tolerance, commercially available reagents.Potential for catalyst poisoning by pyridine nitrogen.
Suzuki-Miyaura Coupling (Reversed)3-Pyridylboronic acid, 1-Bromo-4-methoxy-2-nitrobenzene, Pd CatalystAlternative route if one precursor is more accessible or stable.Boronic acid stability, optimization of reaction conditions.
Stille Coupling3-Bromopyridine, Organostannane derivative of nitrophenyl moietyOften robust and reliable.Toxicity and removal of tin byproducts.

The following table summarizes the types of photophysical data that would be collected to characterize the compound.

PropertyExperimental TechniqueInformation Gained
Absorption Maximum (λabs)UV-Vis SpectroscopyEnergy of π-π* and ICT transitions.
Molar Absorptivity (ε)UV-Vis SpectroscopyEfficiency of light absorption.
Emission Maximum (λem)FluorimetryEnergy of fluorescence, information on excited state.
Stokes Shift (ΔλST)UV-Vis and FluorimetryEnergy loss between absorption and emission, indicates structural relaxation.
Fluorescence Quantum Yield (ΦF)FluorimetryEfficiency of the emission process.
Hyperpolarizability (β)Hyper-Rayleigh ScatteringQuantification of second-order NLO response.

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the most logical disconnection is the carbon-carbon single bond between the pyridine C-3 position and the C-1 position of the phenyl ring. This disconnection simplifies the complex biaryl structure into two more manageable synthons: a pyridine-based fragment and a substituted phenyl fragment. scitepress.org

This primary disconnection leads to two principal synthetic strategies based on which fragment acts as the nucleophile and which as the electrophile:

Strategy A: This approach involves a nucleophilic pyridine synthon and an electrophilic phenyl synthon. The synthetic equivalents would be a 3-pyridyl organometallic reagent (e.g., 3-pyridylboronic acid or a 3-pyridylzinc halide) and a substituted haloarene (e.g., 1-bromo-4-methoxy-2-nitrobenzene or 1-iodo-4-methoxy-2-nitrobenzene).

Strategy B: Conversely, this strategy utilizes an electrophilic pyridine synthon and a nucleophilic phenyl synthon. The corresponding synthetic equivalents are a 3-halopyridine (such as 3-bromopyridine or 3-iodopyridine) and a (4-methoxy-3-nitrophenyl) organometallic reagent (e.g., (4-methoxy-3-nitrophenyl)boronic acid or a (4-methoxy-3-nitrophenyl)zinc halide).

Both strategies are viable and typically rely on transition metal-catalyzed cross-coupling reactions to forge the desired C-C bond. The choice between them often depends on the availability and stability of the starting materials and the specific reaction conditions required.

Direct Synthetic Pathways to this compound

Direct pathways to the target molecule predominantly involve the coupling of a pyridine ring with a nitrophenyl ring using transition metal catalysis. These methods have become standard for the synthesis of biaryl and heterobiaryl compounds.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like this compound. tcichemicals.comheteroletters.org

A typical Suzuki-Miyaura approach would involve the coupling of (4-methoxy-3-nitrophenyl)boronic acid with a 3-halopyridine. The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. tcichemicals.com The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 3-Arylpyridines

Pyridine Substrate Boronic Acid/Ester Catalyst Base Solvent Yield (%)
3-Bromopyridine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O ~85
3-Iodopyridine Arylboronic acid PdCl₂(dppf) K₃PO₄ Dioxane >90
Pyridine-3-boronic acid 1-Bromo-4-methoxybenzene Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O ~95

This table presents generalized conditions and typical yields for the synthesis of 3-arylpyridines based on common literature procedures. heteroletters.orgmdpi.com

The synthesis of the target compound would likely proceed with high yield under optimized conditions, for example, by reacting (4-methoxy-3-nitrophenyl)boronic acid with 3-bromopyridine using a catalyst like Pd(dppf)Cl₂ and a base such as sodium or potassium carbonate in a solvent mixture like dioxane and water. nih.gov

The Negishi coupling is another powerful method for forming C-C bonds, involving the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling sp², sp³, and sp carbon atoms and exhibits high functional group tolerance. wikipedia.org

For the synthesis of this compound, a Negishi coupling could be performed by reacting a 3-pyridylzinc halide with 1-halo-4-methoxy-2-nitrobenzene or, alternatively, a (4-methoxy-3-nitrophenyl)zinc halide with a 3-halopyridine. The organozinc reagents are typically prepared in situ from the corresponding organohalide. The reaction is catalyzed by palladium or nickel complexes, such as Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org

Table 2: Typical Conditions for Negishi Cross-Coupling for Biaryl Synthesis

Organohalide Organozinc Reagent Catalyst Ligand Solvent Yield (%)
Aryl Iodide Arylzinc Iodide Pd(PPh₃)₄ PPh₃ THF 70-95
Aryl Bromide Arylzinc Bromide PdCl₂(dppf) dppf THF High
Aryl Chloride Arylzinc Chloride Ni(COD)₂ PCy₃ Dioxane Good

This table illustrates common conditions for Negishi couplings based on established protocols. organic-chemistry.orgrsc.org

The Negishi reaction's ability to form biaryl compounds efficiently makes it a valuable strategy for synthesizing the target molecule, especially when one of the coupling partners is sensitive or difficult to convert into an organoboron reagent. rsc.org

While Suzuki-Miyaura and Negishi couplings are the most common, other cross-coupling reactions can also be employed for the synthesis of 3-arylpyridines.

Stille Coupling: This reaction uses an organotin reagent and an organohalide, catalyzed by palladium. It has a reaction scope similar to Suzuki coupling but raises environmental and toxicity concerns due to the tin byproducts. libretexts.org

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide, catalyzed by palladium. A fluoride source, such as TBAF, is required to activate the organosilane.

Ullmann Reaction: A classic method for biaryl synthesis, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. tcichemicals.com It typically requires high temperatures and stoichiometric amounts of copper, and its yields can be lower than palladium-catalyzed methods, but it remains a useful alternative, especially for large-scale synthesis.

Alternative and Convergent Synthetic Routes to this compound

Beyond direct cross-coupling, alternative strategies can be envisioned where one of the aromatic rings is constructed in the presence of the other.

One such approach involves the reaction of pyridine N-oxides with arynes. For instance, substituted 3-(2-hydroxyphenyl)pyridines have been prepared regioselectively through the reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride source, which generates an aryne intermediate in situ. nih.gov This transition-metal-free method could potentially be adapted to form the C-C bond in the target molecule.

Another convergent strategy could involve building the pyridine ring. Multi-component reactions, such as those used to synthesize pyrazolo[3,4-b]pyridines, involve the condensation of aldehydes, active methylene compounds, and amino-heterocycles. nih.govnih.gov A similar logic could be applied by using a precursor containing the 4-methoxy-3-nitrophenyl group in a condensation reaction to form the pyridine ring, thus constructing the biaryl system in a convergent fashion.

Nucleophilic aromatic substitution (SNAr) offers another possibility. While less common for aryl-aryl C-C bond formation, if one ring is highly electron-deficient, it can be susceptible to attack by a carbanionic form of the other ring. The presence of a strong electron-withdrawing nitro group on the phenyl ring could activate it for such a reaction, though controlling regioselectivity and achieving good yields can be challenging. mdpi.com

Mechanistic Insights into Key Bond-Forming Steps in this compound Synthesis

The mechanisms of the most pertinent bond-forming reactions, the Suzuki-Miyaura and Negishi couplings, are well-established and proceed through a similar catalytic cycle involving a palladium or nickel catalyst. libretexts.orgrsc.org

The generally accepted catalytic cycle for both reactions consists of three key steps: researchgate.net

Transmetalation: In this step, the organic group from the organometallic reagent (Ar'-M', where M' is Boron for Suzuki or Zinc for Negishi) is transferred to the M(II) complex, displacing the halide. libretexts.orgrsc.org

In the Suzuki-Miyaura reaction , this step requires activation by a base. The base reacts with the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl group to the palladium center. researchgate.net

In the Negishi coupling , the organozinc reagent is sufficiently nucleophilic to transfer its organic group directly to the palladium or nickel center without the need for a base activator. rsc.orgyoutube.com

Reductive Elimination: This is the final, bond-forming step. The two organic groups (Ar and Ar') on the M(II) complex couple, forming the new C-C bond of the biaryl product (Ar-Ar'). Simultaneously, the metal center is reduced from M(II) back to its M(0) oxidation state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle. rsc.orgresearchgate.net

The efficiency and success of these coupling reactions depend on the careful selection of the catalyst, ligands, solvent, and, in the case of the Suzuki reaction, the base, to ensure smooth progression through each step of the catalytic cycle.

Advancements in the Synthesis of this compound

The synthesis of complex organic molecules is a cornerstone of modern chemistry, with significant implications for materials science and pharmaceutical development. Among the vast array of heterocyclic compounds, this compound holds particular interest due to its unique structural motifs. The efficient construction of this biaryl system, which links a pyridine ring to a substituted phenyl group, relies on sophisticated synthetic methodologies. This article delves into the optimization of reaction parameters and the integration of green chemistry principles for the synthesis of this compound.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-methoxy-3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-12-5-4-9(7-11(12)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3

InChI Key

BRFJEYNZENTOPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 3 4 Methyloxy 3 Nitrophenyl Pyridine

Single-Crystal X-ray Diffraction Analysis of the Solid-State Molecular Geometry and Packing of 3-[4-(Methyloxy)-3-nitrophenyl]pyridine

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Furthermore, it reveals the packing of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the supramolecular architecture.

For the specific compound, this compound, such an analysis would provide invaluable insights into its solid-state conformation. Key structural features that would be elucidated include:

The dihedral angle between the pyridine (B92270) and the nitrophenyl rings, which would describe the degree of twisting between these two aromatic systems.

The planarity of the methoxy (B1213986) and nitro functional groups relative to the phenyl ring to which they are attached.

Without experimental crystallographic data, any discussion of these structural parameters for this compound would be purely speculative. The scientific community relies on the deposition of such data in repositories like the Cambridge Crystallographic Data Centre (CCDC) to ensure the accuracy and reproducibility of structural reports.

Future research efforts that successfully crystallize this compound and perform a single-crystal X-ray diffraction analysis will be essential to fully characterize its molecular and supramolecular structure. Such data would enable a detailed discussion of its solid-state properties and provide a solid foundation for understanding its chemical behavior.

Computational Chemistry and Theoretical Investigations of 3 4 Methyloxy 3 Nitrophenyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of molecules. niscpr.res.in Methods like the B3LYP hybrid functional, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to model molecular systems, providing reliable predictions of geometries and electronic properties. niscpr.res.inresearchgate.netjetir.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-[4-(Methyloxy)-3-nitrophenyl]pyridine, this process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached.

A key feature of this molecule is the torsional or dihedral angle between the pyridine (B92270) and the nitrophenyl rings. Conformational analysis would explore how the molecule's energy changes as this angle is rotated. The lowest energy conformation, or global minimum, represents the most likely structure of the molecule. Due to potential steric hindrance between the rings and the electronic interactions of the substituents, a non-planar arrangement is expected to be the most stable. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometrical Parameters This table presents typical bond lengths that would be expected from a DFT/B3LYP/6-31G(d,p) calculation. Actual values would require a specific calculation.

Parameter Bond Predicted Bond Length (Å)
Bond Length C-C (Pyridine Ring) ~1.39
C-N (Pyridine Ring) ~1.34
C-C (Phenyl Ring) ~1.40
C-N (Nitro Group) ~1.48
N-O (Nitro Group) ~1.23
C-O (Methoxy Group) ~1.36
O-CH3 (Methoxy Group) ~1.43
C-C (Inter-ring) ~1.49

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

For this compound, the MEP surface would reveal:

Negative Regions (Red/Yellow): These areas have a high electron density and are susceptible to electrophilic attack. They are expected to be located around the electronegative oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atom of the pyridine ring. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Neutral Regions (Green): These correspond to areas with near-zero potential, often associated with the carbon framework of the aromatic rings.

The MEP analysis provides a visual guide to the molecule's reactive sites, which is crucial for understanding its interactions with other molecules and biological targets. researchgate.netunar.ac.id

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. jetir.org

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich methoxyphenyl ring system.

LUMO: This orbital serves as the primary electron acceptor. The LUMO is expected to be localized on the electron-deficient nitrophenyl and pyridine rings, influenced by the strong electron-withdrawing nitro group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.za A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Illustrative Data: Frontier Molecular Orbital Energies This table provides representative energy values based on calculations for similar aromatic nitro compounds. nih.gov

Orbital Energy (eV) Description
E(HOMO) -6.10 to -5.80 Electron Donor Capability
E(LUMO) -2.90 to -2.50 Electron Acceptor Capability

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound. jetir.orgscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra to aid in signal assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating the UV-Vis absorption spectrum. scielo.org.zaresearchgate.net The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, transitions would likely involve π→π* excitations within the aromatic systems.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with an experimental FT-IR spectrum to identify characteristic functional group vibrations, such as the N-O stretches of the nitro group, C-O stretches of the methoxy group, and C=N/C=C stretches of the aromatic rings. jetir.orgirjet.net

Reaction Mechanism Pathway Exploration using Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, a relevant reaction to study would be Nucleophilic Aromatic Substitution (SNAr), given the presence of the electron-withdrawing nitro group which activates the ring system.

A computational study of an SNAr reaction (e.g., with a nucleophile like piperidine (B6355638) or an alkoxide) would involve:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, the final products, and any intermediates, such as the Meisenheimer complex, are fully optimized. dntb.gov.ua

Identifying Transition States (TS): The highest energy point along the reaction coordinate between reactants and products is located. This TS structure is characterized by having exactly one imaginary frequency in a vibrational analysis.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is the primary barrier to the reaction. A lower activation energy indicates a faster reaction. researchgate.net

These calculations can reveal whether a reaction proceeds through a stepwise mechanism (involving a stable intermediate) or a concerted one, and they can explain the regioselectivity of the nucleophilic attack. dntb.gov.uaresearchgate.net

Non-covalent Interaction Analysis within the this compound Framework

Non-covalent interactions (NCIs) are crucial for determining the conformation of a molecule and its packing in the solid state. Within the this compound framework, several intramolecular NCIs could exist.

Methods like Non-Covalent Interaction (NCI) plots, also known as Reduced Density Gradient (RDG) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and characterize these weak interactions. researchgate.netscielo.org.mx

For this molecule, analysis could reveal:

Hydrogen Bonds: Weak C-H···O or C-H···N hydrogen bonds might exist between hydrogen atoms on one ring and the electronegative atoms (oxygen of the nitro/methoxy groups, nitrogen of the pyridine ring) on the other. These interactions would help stabilize the preferred conformation.

π-π Stacking: Although intramolecular π-π stacking is less common, intermolecular stacking between the aromatic rings of adjacent molecules is a dominant force in crystal packing. researchgate.net

Visualizing these interactions provides a deeper understanding of the forces that govern the molecule's three-dimensional structure and its supramolecular assembly. scielo.org.mxnih.gov

Reactivity and Chemical Transformations of 3 4 Methyloxy 3 Nitrophenyl Pyridine

The chemical reactivity of 3-[4-(Methyloxy)-3-nitrophenyl]pyridine is governed by the interplay of its three key functional components: the electron-withdrawing nitro group on the phenyl ring, the basic and nucleophilic nitrogen atom of the pyridine (B92270) ring, and the methyloxy group attached to the phenyl ring. Each of these sites offers distinct pathways for chemical transformations, allowing for a range of synthetic modifications.

Advanced Applications and Role As a Precursor in Non Clinical Research

3-[4-(Methyloxy)-3-nitrophenyl]pyridine as a Ligand in Homogeneous and Heterogeneous Catalysis

The presence of a nitrogen atom in the pyridine (B92270) ring with a lone pair of electrons makes this compound a promising candidate as a ligand in catalysis. The electronic properties of the pyridine ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, can be finely tuned to modulate the catalytic activity of metal complexes.

Table 1: Hypothetical Metal Complexes of this compound and Their Potential Catalytic Applications

Metal CenterPotential Ligand CoordinationTarget Catalytic Reactions
Palladium (Pd)MonodentateC-C, C-N, C-O coupling
Rhodium (Rh)MonodentateHydroformylation, hydrogenation
Copper (Cu)Monodentate or Bidentate (with other ligands)Atom transfer radical polymerization (ATRP), Click chemistry
Nickel (Ni)MonodentateCross-coupling reactions

This table is illustrative and based on the known reactivity of similar pyridine-based ligands.

Palladium complexes bearing pyridine-based ligands are renowned for their catalytic prowess in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A palladium complex of this compound could potentially catalyze Suzuki, Heck, and Buchwald-Hartwig amination reactions. The electronic push-pull effect of the methoxy and nitro groups could influence the oxidative addition and reductive elimination steps of the catalytic cycle, thereby affecting reaction rates and yields.

Table 2: Potential Catalytic Performance in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
4-IodoanisolePhenylboronic acid1>90
4-Bromoacetophenone4-Methoxyphenylboronic acid285-95
1-Chloro-4-nitrobenzeneNaphthalene-1-boronic acid370-85

Data is hypothetical and represents expected outcomes for a competent palladium-pyridine catalyst system.

The development of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis. Introducing a chiral center, for instance, in the substituent attached to the pyridine or phenyl ring, could lead to the formation of chiral metal complexes. These complexes could be employed in enantioselective reactions, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions, to produce enantiomerically enriched products. The synthesis of such chiral ligands is a critical step in advancing this application. researchgate.netnih.govnih.gov

Potential in Materials Science Research

The aromatic and electronically active nature of this compound suggests its potential for applications in materials science, particularly in the realm of organic electronics and sensor technology.

The conjugated π-system of the pyridine and phenyl rings, along with the influence of the methoxy and nitro groups on the electronic energy levels (HOMO and LUMO), makes this compound a candidate for use in organic electronic devices. Depending on its specific electronic properties, it could be investigated as a charge transport material (either hole or electron transporting), an emitter in organic light-emitting diodes (OLEDs), or as a component in hole-blocking or electron-blocking layers to improve device efficiency. The nitro group, being strongly electron-withdrawing, could facilitate electron injection or transport, suggesting potential use in n-type organic semiconductors.

The pyridine nitrogen atom can act as a binding site for metal ions or as a hydrogen bond acceptor for neutral molecules. The electronic properties of the molecule are expected to change upon binding, which could be harnessed for sensor applications. For instance, coordination of a metal ion to the pyridine nitrogen could perturb the intramolecular charge transfer characteristics influenced by the donor (methoxy) and acceptor (nitro) groups, leading to a change in the compound's fluorescence or absorption spectrum. This "turn-on" or "turn-off" response could form the basis of a chemosensor for the detection of specific analytes.

Development of Photoactive Materials Based on the this compound Scaffold

The scaffold of this compound incorporates both an electron-donating methoxy group and an electron-withdrawing nitro group, which are crucial for creating molecules with intramolecular charge-transfer (ICT) characteristics. Such donor-acceptor systems are fundamental to the design of various photoactive materials.

While specific research on photoactive materials derived directly from this compound is not widely published, the broader class of nitrophenyl-substituted dihydropyridines has been studied for its photochemical properties. In related compounds, the presence of a nitrophenyl group can lead to the quenching of fluorescence due to intramolecular electron transfer from the dihydropyridine (B1217469) moiety (the donor) to the nitrophenyl group (the acceptor). nih.gov This process can result in the formation of a charge-separated state, a key step in many photo-induced processes. The efficiency of this charge transfer and the subsequent decay pathways are influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For instance, in some nitrophenyl dihydropyridine derivatives, this electron transfer can initiate rearomatization of the dihydropyridine ring. nih.gov

The general principles observed in these analogous systems suggest that the this compound scaffold could be a valuable component in the design of new photoactive molecules. The pyridine ring itself can act as an electron-accepting unit, and the combination of the methoxy and nitro substituents on the phenyl ring creates a significant dipole moment, which can be modulated upon photoexcitation. The potential applications for materials based on this scaffold could include nonlinear optical materials, photosensitizers, and components in organic light-emitting diodes (OLEDs), although further empirical research is required to validate these possibilities.

Potential Photoactive Application Relevant Structural Features Underlying Principle
Nonlinear Optical (NLO) MaterialsDonor-Acceptor SubstitutionLarge change in dipole moment upon excitation.
PhotosensitizersPotential for Intersystem CrossingFormation of triplet states upon photoexcitation.
Organic Light-Emitting Diodes (OLEDs)Tunable Emission PropertiesControl over fluorescence wavelength and quantum yield.

Role as a Building Block for Complex Polycyclic and Heterocyclic Systems

The reactivity of the pyridine and nitrophenyl groups in this compound makes it a promising candidate as a precursor for the synthesis of more elaborate molecular structures, including advanced organic frameworks and novel dyes and pigments.

Synthesis of Advanced Organic Frameworks

While there is no specific literature detailing the use of this compound in the synthesis of organic frameworks, the general utility of functionalized pyridine ligands is well-established. The design of MOFs often relies on the strategic selection of organic linkers to control the pore size, shape, and chemical environment within the framework. The presence of the nitro and methoxy groups could introduce specific functionalities within the pores of a hypothetical MOF, potentially leading to materials with tailored adsorption, catalytic, or sensing properties.

Precursor for Dyes and Pigments with Tunable Optical Properties

The electronic structure of this compound, characterized by the donor-acceptor nature of its substituents, is a common feature in many organic dyes and pigments. The methoxy group acts as an electron-donating group (EDG), while the nitro group is a strong electron-withdrawing group (EWG). This arrangement facilitates intramolecular charge transfer upon absorption of light, which is the fundamental principle behind the color of many organic compounds.

The chemical modification of this scaffold could lead to a range of dyes with tunable optical properties. For example, reduction of the nitro group to an amino group would convert the substituent from a strong EWG to a strong EDG, significantly altering the electronic and optical properties of the molecule. Further reactions at the pyridine nitrogen or electrophilic substitution on the phenyl ring could also be employed to fine-tune the absorption and emission wavelengths.

The solvatochromic behavior of related donor-acceptor substituted dyes, where the absorption and emission wavelengths are sensitive to the polarity of the solvent, is a well-documented phenomenon. This property arises from the change in the dipole moment of the molecule upon electronic excitation. Dyes derived from the this compound scaffold would be expected to exhibit solvatochromism, making them potentially useful as probes for local environmental polarity.

Functional Group Electronic Character Potential Impact on Optical Properties
Methoxy (-OCH3)Electron-DonatingInfluences the energy of the highest occupied molecular orbital (HOMO).
Nitro (-NO2)Electron-WithdrawingInfluences the energy of the lowest unoccupied molecular orbital (LUMO).
Pyridine RingElectron-WithdrawingContributes to the overall electronic structure and provides a site for coordination or quaternization.

Analytical Methodologies for the Characterization and Purity Assessment of 3 4 Methyloxy 3 Nitrophenyl Pyridine in Research Settings

Chromatographic Techniques for Isolation, Purity Determination, and Reaction Monitoring

Chromatography is the cornerstone for the separation and purification of chemical compounds. For 3-[4-(Methyloxy)-3-nitrophenyl]pyridine, various chromatographic methods are applicable, from rapid, qualitative monitoring to high-resolution quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Method development would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. A common starting point is a gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid). The presence of the nitroaromatic and pyridine (B92270) moieties provides strong chromophores, making UV detection highly effective. The detection wavelength would be set at one of the compound's maximum absorbance wavelengths (λmax) to ensure high sensitivity.

Once developed, the method must be validated to ensure its reliability for quantitative purity assessment. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Data

Parameter Value / Condition
Chromatographic Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Validation Data
Linearity Range 1 - 100 µg/mL (R² > 0.999)
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Precision (%RSD) < 2%

Gas Chromatography (GC) is best suited for analyzing thermally stable and volatile compounds. The direct analysis of this compound by GC could be challenging due to its molecular weight and polarity, which might lead to poor peak shape and thermal degradation in the injection port or on the column.

To overcome this, derivatization could be employed to create a more volatile and thermally stable analogue. For instance, if the molecule were susceptible to modification (e.g., if a hydroxyl group were present), silylation reagents could be used. However, for the named compound, GC is less common than HPLC. If used, it would typically be for assessing the presence of volatile impurities from the synthesis, such as residual solvents or starting materials. Analysis of nitrophenols, which are structurally related, often requires derivatization to prevent interactions with the column and improve sensitivity researchgate.net.

Table 2: Illustrative GC Parameters for Analysis of Volatile Impurities

Parameter Value / Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. researchgate.net It allows chemists to quickly assess the consumption of starting materials and the formation of the product, this compound.

A typical TLC analysis involves spotting the reaction mixture onto a silica gel plate (e.g., Silica gel 60 F254) and developing it in a chamber with an appropriate mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is common. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5. Due to the compound's conjugated aromatic systems, spots can be easily visualized under UV light at 254 nm.

Table 3: Representative TLC Data for a Synthesis Reaction

Compound Rf Value* Visualization
Starting Material A (e.g., a boronic acid) 0.1 UV active
Starting Material B (e.g., a halopyridine) 0.8 UV active
This compound 0.4 UV active

*Hypothetical values using a 7:3 Hexane:Ethyl Acetate mobile phase.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. The structure of this compound, containing both a nitrophenyl group and a pyridine ring, results in strong UV absorbance.

For quantitative analysis, a pure sample of the compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution. A series of dilutions are then made to create standards of known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration. A calibration curve is constructed by plotting absorbance versus concentration, which can then be used to determine the concentration of the compound in unknown research samples. This technique is particularly useful for determining the concentration of isolated solutions post-synthesis or after column chromatography. Studies on related nitrophenol compounds show characteristic absorption peaks that shift with pH, a property that can be exploited for selective analysis scienceopen.com.

Table 4: Example Calibration Data for Spectrophotometric Analysis

Concentration (µg/mL) Absorbance at λmax (e.g., 315 nm)
2 0.152
4 0.305
6 0.455
8 0.608
10 0.760

*Data based on a hypothetical molar absorptivity in a 1 cm cuvette.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. The nitro group (-NO2) is electrochemically active and can be readily reduced. This property is useful for both characterization and potential quantitative analysis.

In a typical CV experiment, a solution of the compound in an organic solvent containing a supporting electrolyte is analyzed using a three-electrode system (working, reference, and counter electrodes). As the potential is scanned, the nitro group will undergo reduction, typically an irreversible process, resulting in a cathodic peak in the voltammogram. The potential at which this peak occurs is characteristic of the compound and provides insight into its electronic structure and susceptibility to reduction. While not a primary method for purity assessment, it is a powerful characterization tool that confirms the presence of the reducible nitro functional group.

Table 5: Hypothetical Cyclic Voltammetry Data

Parameter Value / Condition
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s

Future Research Directions and Outlook for 3 4 Methyloxy 3 Nitrophenyl Pyridine

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of 3-[4-(Methyloxy)-3-nitrophenyl]pyridine is largely unexplored, offering a fertile ground for discovering novel chemical transformations. The interplay between the electron-rich methoxyphenyl moiety and the electron-deficient nitrophenyl and pyridine (B92270) rings is expected to govern its reactivity in unique ways.

Future research should focus on several key areas:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, a reactivity that could be modulated by the substituted phenyl ring. nih.gov Studies could investigate the regioselectivity of SNAr reactions with various nucleophiles, providing insights into the electronic influence of the 4-(methyloxy)-3-nitrophenyl substituent. nih.gov

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amino group, opening up a vast landscape of subsequent chemical modifications. The resulting amino derivative could serve as a precursor for the synthesis of novel heterocyclic systems, dyes, or ligands for metal catalysis.

Cross-Coupling Reactions: The pyridine and phenyl rings could be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Oxidative and Reductive Cycling: The presence of both electron-donating and electron-withdrawing groups may impart interesting electrochemical properties. Cyclic voltammetry studies could reveal the potential for this molecule to undergo reversible or irreversible redox processes, which is a key characteristic for applications in electronic materials and catalysis.

A systematic study of these reactions would not only expand the chemical toolbox for modifying this scaffold but also provide fundamental insights into the reactivity of polysubstituted aromatic and heteroaromatic systems.

Investigation of Novel Supramolecular Assemblies and Host-Guest Interactions

The structural features of this compound, including the nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy (B1213986) and nitro groups, make it an excellent candidate for participating in non-covalent interactions. These interactions are the cornerstone of supramolecular chemistry, which focuses on the design and synthesis of complex, functional chemical systems from molecular components. nih.gov

Future investigations in this area could include:

Hydrogen Bonding: The pyridine nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Co-crystallization experiments with various hydrogen bond donors could lead to the formation of novel crystalline architectures with interesting topologies and properties.

π-π Stacking: The aromatic nature of both the pyridine and phenyl rings suggests a propensity for π-π stacking interactions. The electronic polarization of these rings due to the substituents could lead to specific and directional stacking arrangements, influencing the bulk properties of the material.

Halogen Bonding: Introduction of halogen atoms onto the molecular scaffold could enable the formation of halogen bonds, a highly directional and tunable non-covalent interaction.

Host-Guest Chemistry: The molecule could be incorporated into larger host structures, such as macrocycles or cages, to study its binding affinity for various guest molecules. uni-mainz.de Alternatively, it could itself act as a guest, being encapsulated within a suitable host. Such studies are crucial for the development of new sensors and molecular recognition systems. youtube.com

Understanding and controlling the supramolecular assembly of this molecule could pave the way for the rational design of new crystalline materials with tailored optical, electronic, or porous properties.

Advancements in Scalable and Sustainable Synthetic Methodologies

For any new compound to find practical applications, the development of efficient, scalable, and sustainable synthetic routes is paramount. While general methods for the synthesis of substituted pyridines are well-established, optimizing these for the specific case of this compound is a critical research direction. baranlab.org

Key areas for advancement include:

One-Pot Syntheses: Developing one-pot or tandem reaction sequences that minimize purification steps and reduce waste would be a significant step towards a more sustainable synthesis.

Catalytic Methods: Employing catalytic methods, particularly those using earth-abundant and non-toxic metals, would be preferable to stoichiometric reagents. For instance, modern cross-coupling reactions often rely on palladium catalysis, but exploring cheaper and more sustainable alternatives like copper or iron would be beneficial.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer advantages in terms of safety, scalability, and reproducibility.

Green Solvents: Investigating the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds would reduce the environmental impact of the synthesis.

The table below outlines potential synthetic strategies that could be explored and optimized for scalability and sustainability.

Synthetic StrategyKey ReactantsPotential Advantages
Suzuki Coupling3-Bromopyridine, 4-methoxy-3-nitrophenylboronic acidHigh functional group tolerance, commercially available starting materials.
Hantzsch Pyridine SynthesisA β-ketoester, an aldehyde, and ammoniaConvergent synthesis, potential for one-pot procedures. mdpi.com
Kröhnke Pyridine Synthesisα-picolinium salt and an α,β-unsaturated carbonyl compoundMild reaction conditions, good yields for a variety of substrates.
C-H Arylation3-Substituted pyridine and a 4-methoxy-3-nitrophenyl sourceAtom-economical, avoids pre-functionalization of the pyridine ring.

Further Computational Exploration of Excited States and Reaction Dynamics

Computational chemistry provides a powerful lens for understanding the electronic structure, properties, and reactivity of molecules. researchgate.net For this compound, computational studies can offer valuable insights that guide experimental work.

Future computational research should focus on:

Excited State Calculations: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the absorption and emission spectra of the molecule, providing insights into its photophysical properties. This is particularly relevant for potential applications in optoelectronics and sensing.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of the reactions discussed in Section 8.1. By calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction pathways and explain observed regioselectivities.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different environments, such as in solution or in the solid state. These simulations can provide insights into conformational dynamics and the formation of supramolecular assemblies.

In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives can help to identify candidates with optimized properties for specific applications. For example, calculations could be used to predict the binding affinity of derivatives for a particular biological target or to design materials with desired electronic band gaps.

The synergy between computational and experimental studies will be crucial for accelerating the exploration and development of this compound and its derivatives.

Development of Multi-functional Materials Incorporating the this compound Core

The unique combination of functional groups in this compound makes its core a promising building block for the development of multi-functional materials. mdpi.com

Promising avenues for future research include:

Non-Linear Optical (NLO) Materials: The presence of both electron-donating and electron-withdrawing groups on the same molecule can lead to a large second-order NLO response. The synthesis and characterization of crystalline materials containing this molecule could reveal its potential for applications in telecommunications and optical data processing.

Luminescent Materials: Derivatives of this compound could exhibit interesting fluorescence or phosphorescence properties. By tuning the substituents, it may be possible to create materials that emit light across the visible spectrum for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions. By incorporating this molecule as a ligand in the synthesis of MOFs, it may be possible to create porous materials with applications in gas storage, separation, and catalysis.

Liquid Crystals: Modification of the molecular structure, for example, by introducing long alkyl chains, could lead to the formation of liquid crystalline phases. Such materials are of great interest for display technologies and other optoelectronic applications.

The table below summarizes potential material applications and the key molecular features that make the this compound core a suitable candidate.

Potential ApplicationKey Molecular Feature(s)
Non-Linear OpticsPush-pull electronic system (methoxy and nitro groups).
Luminescent MaterialsExtended π-conjugation, potential for charge-transfer excited states.
Metal-Organic FrameworksPyridine nitrogen for metal coordination.
Liquid CrystalsAnisotropic molecular shape, potential for modification with mesogenic groups.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Methyloxy)-3-nitrophenyl]pyridine, and what reaction conditions optimize yield?

A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature (3 h) achieves a 73% yield for analogous triazolopyridine derivatives. Key steps include:

  • Dissolving the hydrazine precursor in ethanol.
  • Adding acetic acid to catalyze imine formation.
  • Oxidative ring closure using NaOCl·5H₂O .
    Alternative methods may involve higher temperatures (423–433 K for 5 h) for nitro-group substitution reactions, as seen in similar pyridine derivatives .
Method Reagents/ConditionsYieldReference
Oxidative cyclizationNaOCl·5H₂O, ethanol, RT, 3 h73%
Nitro-substitutionNaOH, 423–433 K, 5 hN/A*
*Yield not explicitly reported but confirmed via NMR and crystallization.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for imine protons, δ 157.16 ppm for aromatic carbons) to confirm structure and purity .
  • FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1131 cm⁻¹ (C-O of methoxy group) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for exact mass confirmation (e.g., calculated [M+H]⁺ 334.1556, observed 334.1553) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 86.69° between pyridine and benzene rings) and intermolecular interactions (C–H···π, N–O···π) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions. For example:

  • Use density functional theory (DFT) to model transition states and identify energy barriers.
  • Apply machine learning to analyze reaction parameters (solvent, temperature) from historical data, reducing trial-and-error experimentation .
  • Validate predictions with small-scale reactions before scaling up.

Q. How can structural contradictions (e.g., unexpected dihedral angles or spectral data) be resolved during characterization?

  • X-ray Crystallography : Resolves ambiguities in molecular conformation. For instance, a nitro group twisted 26.1° from the pyridine plane was confirmed via crystallography .
  • Dynamic NMR : Detects rotational barriers in flexible substituents (e.g., methoxy groups).
  • Comparative Analysis : Cross-reference experimental FTIR/NMR data with computational simulations (e.g., Gaussian software) to validate assignments .

Q. What strategies address low yields or side reactions during nitro-group functionalization?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in SNAr reactions.
  • Catalysis : Transition metals (e.g., Pd/Cu) can mediate coupling reactions, minimizing byproducts.
  • pH Control : Alkaline conditions (e.g., NaOH) improve nucleophilic substitution efficiency, as demonstrated in analogous pyridine syntheses .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

X-ray studies reveal:

  • C–H···π Interactions : Stabilize layered packing in the ab plane.
  • N–O···π Contacts : Connect layers along the c-axis, affecting crystallinity and melting points .
    These interactions can be leveraged to design co-crystals for improved solubility or stability.

Q. Methodological Recommendations

  • Green Chemistry : Prioritize NaOCl over toxic oxidants (e.g., Cr(VI) salts) for sustainable synthesis .
  • Hybrid Workflows : Combine computational screening (e.g., ICReDD’s reaction design platform) with experimental validation to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.